molecular formula C16H11FN2OS B5462351 4-fluoro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide

4-fluoro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide

Cat. No.: B5462351
M. Wt: 298.3 g/mol
InChI Key: KWKBGGYRZVZEIQ-UHFFFAOYSA-N
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Description

4-fluoro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide (CAS 325471-34-9) is a synthetic small molecule with a molecular formula of C₁₆H₁₁FN₂OS and a molecular weight of 298.3 g/mol . This benzamide derivative features a 1,3-thiazole ring substituted at the 4-position with a phenyl group and at the 2-position with the 4-fluorobenzamide group, creating a distinct scaffold for chemical and biological investigation . Compounds containing the 1,3-thiazole core are of significant interest in medicinal chemistry and drug discovery research due to their diverse biological activities . Research into structurally similar thiazole-containing compounds has revealed potential antifungal properties, with one study showing that a related (4-phenyl-1,3-thiazol-2-yl) hydrazine derivative exhibited potent, broad-spectrum fungicidal activity against pathogens like Candida albicans by inducing oxidative damage and reactive oxygen species (ROS) accumulation . Furthermore, a close structural analog, 4-{[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]amino}-2-hydroxybenzoic acid, has been identified as an experimental small molecule that interacts with Hematopoietic Prostaglandin D Synthase (HPGDS), suggesting that this chemical class may have relevance in inflammation-related research pathways . This product is provided as a high-purity compound for research purposes exclusively. It is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use of any kind. Researchers are encouraged to handle this material according to their institution's safety protocols for laboratory chemicals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-fluoro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FN2OS/c17-13-8-6-12(7-9-13)15(20)19-16-18-14(10-21-16)11-4-2-1-3-5-11/h1-10H,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWKBGGYRZVZEIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

General Synthetic Routes to the N-(Thiazol-2-yl)benzamide Core

The formation of the N-(thiazol-2-yl)benzamide scaffold is predominantly achieved through the acylation of a 2-aminothiazole (B372263) derivative with a substituted benzoic acid or its more reactive acyl chloride counterpart. This amide bond formation is a robust and versatile reaction in organic synthesis.

One of the most direct methods involves the reaction of a 2-aminothiazole with a benzoyl chloride in a suitable solvent. mdpi.comnih.gov The reaction is often carried out under reflux conditions and may include a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct. mdpi.com Solvents commonly used for this transformation include acetone (B3395972), toluene, or dichloromethane (B109758). mdpi.comnih.govmdpi.com

An alternative approach, particularly useful when starting from the carboxylic acid, is the use of coupling agents. N,N'-dicyclohexylcarbodiimide (DCC) is a frequently employed reagent that activates the carboxylic acid, facilitating nucleophilic attack by the 2-aminothiazole. mdpi.com This method proceeds by forming an O-acylisourea intermediate, which then reacts with the amine to form the amide and dicyclohexylurea as a byproduct.

The general scheme for these synthetic routes is presented below:

Route A: Acyl Chloride Method

R¹-C₆H₄-COCl + H₂N-Thiazole-R² → R¹-C₆H₄-CONH-Thiazole-R² + HCl

Route B: Carboxylic Acid Coupling Method

R¹-C₆H₄-COOH + H₂N-Thiazole-R² --(Coupling Agent)--> R¹-C₆H₄-CONH-Thiazole-R² + Byproducts

These methodologies provide a reliable foundation for synthesizing a diverse library of N-(thiazol-2-yl)benzamide derivatives for further investigation.

Specific Synthesis of 4-fluoro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide

The final acylation step involves reacting 2-amino-4-phenyl-1,3-thiazole with 4-fluorobenzoyl chloride. Based on analogous reactions, typical conditions would involve stirring the reactants in an inert solvent like acetone or dichloromethane at room temperature or under reflux for several hours. nih.govresearchgate.net The inclusion of a tertiary amine base is crucial for scavenging the HCl generated during the reaction, driving the equilibrium towards the product.

Optimization of this reaction would focus on several parameters:

Solvent: The choice of solvent can influence reaction rates and solubility of reactants. Aprotic solvents are generally preferred.

Temperature: While some acylations proceed at room temperature, heating (reflux) can be employed to increase the reaction rate, though it may also lead to side products if not carefully controlled. mdpi.com

Base: The stoichiometry and type of base can be varied. Weaker, non-nucleophilic bases are ideal.

Reaction Time: The reaction progress is typically monitored by thin-layer chromatography (TLC) to determine the optimal reaction time and ensure complete consumption of the starting materials. researchgate.net

The synthesis of this compound requires two key precursor molecules:

2-Amino-4-phenyl-1,3-thiazole: This intermediate is commonly synthesized via the Hantzsch thiazole (B1198619) synthesis. This method involves the cyclocondensation of an α-haloketone (e.g., 2-bromoacetophenone) with a thiourea (B124793). nanobioletters.com The reaction proceeds by initial S-alkylation of the thiourea followed by intramolecular cyclization and dehydration to form the thiazole ring.

4-Fluorobenzoyl chloride: This acylating agent is commercially available or can be readily prepared from 4-fluorobenzoic acid by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. acs.org

The synthetic pathway is outlined below:

Step 1: Synthesis of 2-Amino-4-phenyl-1,3-thiazole

Ph-COCH₂Br + H₂NCSNH₂ → 2-Amino-4-phenyl-1,3-thiazole

Step 2: Synthesis of this compound

2-Amino-4-phenyl-1,3-thiazole + 4-F-C₆H₄-COCl → this compound

This modular synthesis allows for the preparation of various analogs through the derivatization of the precursor compounds.

Derivatization Strategies for Analog Synthesis

The N-(thiazol-2-yl)benzamide scaffold is highly suitable for generating chemical libraries for structure-activity relationship (SAR) studies. Modifications can be systematically introduced on either the benzamide (B126) or the thiazole portions of the molecule. acs.org

A wide array of analogs can be synthesized by replacing 4-fluorobenzoyl chloride with other substituted benzoyl chlorides or by using the corresponding benzoic acids in a coupling reaction. This allows for the exploration of electronic and steric effects of the substituents on the phenyl ring. The ease of this modification stems from the commercial availability of a vast number of substituted benzoic acids and benzoyl chlorides. acs.org

R Group on Benzoyl MoietyResulting Compound Name PrefixReference
2-Chloro2-chloro-N-(4-phenyl-1,3-thiazol-2-yl) evitachem.com
2,4-Dichloro2,4-dichloro-N-(thiazol-2-yl) nih.gov
4-Nitro4-nitro-N-(benzo[d]thiazol-2-yl) mdpi.com
4-Methoxy4-methoxy-N-(3-phenyl-1,2,4-thiadiazole-5-yl) nih.gov
UnsubstitutedN-(4-phenyl-1,3-thiazol-2-yl) researchgate.net

Analog synthesis can also be achieved by modifying the 2-amino-4-phenyl-1,3-thiazole precursor. Variations can be introduced at the 4-position of the thiazole ring by employing different α-haloketones in the Hantzsch synthesis. For instance, using substituted 2-bromoacetophenones allows for the introduction of various groups on the 4-phenyl ring. nanobioletters.comnih.gov Further modifications can be made at the 5-position of the thiazole ring, although this often requires different synthetic strategies.

Substitution on Thiazole PrecursorResulting Thiazole CoreReference
4-(p-tolyl)2-amino-4-(p-tolyl)thiazole nanobioletters.com
4-(4-chlorophenyl)2-amino-4-(4-chlorophenyl)thiazole nanobioletters.com
4-(4-methoxyphenyl)2-amino-4-(4-methoxyphenyl)thiazole nanobioletters.com
4-(4-nitrophenyl)2-amino-4-(4-nitrophenyl)thiazole nanobioletters.com
5-(4-methylphenyl)diazenyl2-amino-5-((4-methylphenyl)diazenyl)-4-phenylthiazole researchgate.net

These derivatization strategies underscore the synthetic tractability of the this compound scaffold, making it an attractive template for chemical exploration.

Heterocyclic Ring Alterations

The thiazole ring is a versatile heterocyclic scaffold that can undergo various chemical transformations, leading to the formation of other heterocyclic systems. While specific ring alteration studies on this compound are not extensively documented, the known reactivity of the 2-acylaminothiazole core allows for the exploration of potential transformations. These alterations are valuable in medicinal chemistry for scaffold hopping and the development of new analogues with potentially different biological activities.

Thiazole to Pyrimidine (B1678525) Transformation: One of the notable transformations of the thiazole nucleus is its conversion into a pyrimidine ring. This can be achieved under specific conditions, often involving ring-opening followed by recyclization with a suitable nitrogen-containing reagent. For instance, alkali-catalyzed rearrangement of a 1,3-thiazine, which can be derived from a thiazole precursor, can lead to a pyrimidine. clockss.org Another pathway involves the reaction of 2-aminothiazoles with α,β-unsaturated ketones, which can lead to the formation of fused pyrido[4,3-d]thiazolo[3,2-a]pyrimidine systems. researchgate.net Such transformations could potentially convert the thiazole moiety in the target compound into a pyrimidine or a fused pyrimidine system, significantly altering its structural and electronic properties.

Thiazole to Imidazole (B134444) Transformation: The conversion of thiazoles to imidazoles is another key heterocyclic transformation. This rearrangement can sometimes be facilitated by photochemical methods or through multi-step synthetic sequences involving ring opening and subsequent cyclization with an appropriate amine source. slideshare.net For example, a cascade reaction involving the ring opening of a thiazole derivative, coupling, cyclization, and decarboxylation has been proposed as a strategy to prepare imidazole derivatives. researchgate.net Applying such a strategy to this compound would result in a bioisosteric replacement of the thiazole ring with an imidazole ring, a common tactic in drug discovery to modulate physicochemical and biological properties.

Ring-Opening Reactions: The thiazole ring, particularly when activated, can undergo nucleophilic attack leading to ring cleavage. rsc.org For instance, under certain reductive conditions using reagents like Raney Nickel, the thiazole ring can undergo desulfurization and subsequent degradation. pharmaguideline.com While often a decomposition pathway, controlled ring-opening reactions can also serve as a gateway to synthesizing novel acyclic or alternative heterocyclic structures. The stability of the thiazole ring in the target compound is significant, but its susceptibility to cleavage under harsh conditions, particularly at the C2 position, should be considered in further chemical explorations. wikipedia.org

Advanced Spectroscopic and Structural Characterization

Single-Crystal X-ray Diffraction Studies

Crystal System and Space Group Determination

Information regarding the crystal system (e.g., monoclinic, orthorhombic, etc.) and the specific space group for 4-fluoro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide has not been reported in published crystallographic studies. The determination of these parameters requires single-crystal X-ray diffraction analysis, which has not been performed or documented for this specific compound.

Molecular Geometry and Conformation Analysis

A detailed analysis of the molecular geometry, including bond lengths, bond angles, and dihedral angles, is unavailable. Such data is typically derived from the refinement of crystal structure data. Consequently, a conformational analysis of the this compound molecule, which would describe the spatial arrangement of its atoms and the orientation of its constituent rings (fluorophenyl, thiazole (B1198619), and phenyl), cannot be accurately presented.

Intermolecular Interactions and Crystal Packing

Without crystal structure data, a definitive description of the intermolecular interactions and the crystal packing of this compound is not possible. This section would typically detail the non-covalent interactions, such as hydrogen bonds, π-π stacking, or van der Waals forces, that govern how individual molecules are arranged in the solid state. The absence of this information precludes any discussion on the supramolecular architecture of the compound.

Computational and Theoretical Chemical Studies

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 4-fluoro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide, DFT calculations are employed to determine its optimized molecular geometry, electronic properties, and reactivity parameters. These calculations are often performed using specific basis sets, such as B3LYP/6-311G(d,p), to achieve a balance between accuracy and computational efficiency. researchgate.net

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a significant indicator of molecular stability and reactivity. ajchem-a.com

For molecules containing thiazole (B1198619) and benzamide (B126) moieties, the HOMO is typically localized over the more electron-rich parts of the molecule, such as the thiazole and phenyl rings. The LUMO is generally distributed over the electron-deficient regions. The energy gap provides information on the charge transfer possibilities within the molecule. A smaller energy gap suggests that the molecule is more reactive and has higher polarizability, which can be important for its application in nonlinear optics and for its biological activity. ajchem-a.comespublisher.com

Table 1: Representative Frontier Molecular Orbital Energies for Analogous Thiazole Derivatives This table presents typical values for similar molecular structures to illustrate the concept, as specific data for the target compound was not available in the provided sources.

Parameter Energy (eV)
HOMO Energy -6.5 to -5.5
LUMO Energy -2.0 to -1.0

| Energy Gap (ΔE) | 4.5 to 4.0 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map uses a color scale to represent different potential values on the electron density surface.

In the MEP map of a molecule like this compound, distinct regions of charge can be identified:

Negative Potential (Red/Yellow): These regions indicate an excess of electrons and are susceptible to electrophilic attack. They are typically located around electronegative atoms such as the oxygen of the carbonyl group, the nitrogen atoms in the thiazole ring, and the fluorine atom on the benzamide ring. researchgate.net

Positive Potential (Blue): These regions are electron-deficient and are prone to nucleophilic attack. They are generally found around the hydrogen atoms, particularly the amide (N-H) proton. researchgate.net

Neutral Potential (Green): These areas, usually found over the carbon backbone of the phenyl rings, represent regions of near-neutral electrostatic potential.

The MEP map provides a clear picture of the molecule's charge distribution, highlighting the sites most likely to be involved in intermolecular interactions, such as hydrogen bonding.

Hirshfeld Surface Analysis and Quantitative Contributions of Intermolecular Interactions

Hirshfeld surface analysis is a modern computational method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov By partitioning the crystal space into regions where the electron distribution of a pro-molecule dominates over the pro-crystal, it provides a graphical representation of molecules as they "see" each other in the crystal.

H···H Contacts: Typically the most abundant type of interaction, arising from the numerous hydrogen atoms on the molecular surface. nih.gov

C···H/H···C Contacts: These represent interactions between hydrogen atoms and the π-systems of the phenyl and thiazole rings. nih.gov

O···H/H···O and N···H/H···N Contacts: These are indicative of hydrogen bonding, which plays a crucial role in stabilizing the crystal structure. nih.gov

F···H/H···F Contacts: Interactions involving the fluorine atom are also significant in directing the molecular packing.

Table 2: Representative Quantitative Contributions of Intermolecular Interactions from Hirshfeld Analysis of Analogous Thiazole Compounds Data is derived from similar crystal structures to illustrate the relative importance of different interactions.

Interaction Type Contribution to Hirshfeld Surface (%)
H···H 35 - 45%
C···H/H···C 20 - 30%
O···H/H···O 8 - 15%
N···H/H···N 5 - 10%

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), in order to form a stable complex. nih.gov This method is instrumental in drug discovery for predicting the binding mode and affinity of a compound to a biological target.

Docking simulations of this compound into the active site of a target protein can reveal key binding interactions. Studies on similar benzamide-thiazole structures show that these molecules can form a variety of interactions with amino acid residues: nih.gov

Hydrogen Bonds: The amide group (N-H as a donor and C=O as an acceptor) and the nitrogen atom of the thiazole ring are common sites for forming hydrogen bonds with polar residues in the protein's active site. nih.gov

Hydrophobic Interactions: The phenyl rings and the thiazole ring can engage in hydrophobic and π-π stacking interactions with nonpolar amino acid residues like phenylalanine, tyrosine, and tryptophan.

Halogen Bonds: The fluorine atom can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains.

These interactions collectively determine the ligand's orientation and stability within the binding pocket.

A primary output of molecular docking is the prediction of binding affinity, often expressed as a scoring function or a binding energy (e.g., in kcal/mol). nih.gov A lower (more negative) binding energy indicates a more stable ligand-protein complex and potentially higher inhibitory activity. For N-(thiazol-2-yl)-benzamide analogues, docking studies have been used to predict their potential as antagonists for targets like the Zinc-Activated Channel (ZAC) or as inhibitors of enzymes like DNA gyrase. nih.govnih.gov The predicted affinities help in prioritizing compounds for further experimental testing and in understanding structure-activity relationships (SAR). nih.gov

Table 3: Predicted Binding Affinities for Structurally Related Compounds Against Various Targets This table shows representative docking scores for analogous compounds to demonstrate the output of such simulations.

Compound Class Target Protein Predicted Binding Affinity (kcal/mol)
Benzimidazole-Thiadiazole Hybrid Fungal CYP51 -10.9
Thiazole Sulfonamide Bacterial Target -8.5

Pharmacophore Modeling and Ligand-Based Design

Pharmacophore modeling is a cornerstone of ligand-based drug design, focusing on the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. This approach is particularly useful when the three-dimensional structure of the target receptor is unknown.

For derivatives of N-(thiazol-2-yl)benzamide, pharmacophore models can be generated based on a set of known active and inactive compounds. The key pharmacophoric features for these types of molecules often include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. For instance, in related thiazole derivatives, the nitrogen atom in the thiazole ring can act as a hydrogen bond acceptor, while the amide proton serves as a hydrogen bond donor. The phenyl and thiazole rings themselves typically constitute hydrophobic and aromatic features that are crucial for binding to target proteins. The fluorine atom on the benzamide ring can modulate the electronic properties of the ring and may participate in specific interactions with the target.

Table 1: Potential Pharmacophoric Features of this compound

FeatureLocation on MoleculePotential Role in Binding
Hydrogen Bond AcceptorNitrogen atom of the thiazole ring; Oxygen atom of the amide groupFormation of hydrogen bonds with receptor amino acid residues.
Hydrogen Bond DonorNH group of the amide linkageFormation of hydrogen bonds with receptor amino acid residues.
Aromatic RingFluorinated phenyl ring; Phenyl substituent on the thiazole ringPi-pi stacking interactions with aromatic amino acid residues in the binding pocket.
Hydrophobic GroupPhenyl and thiazole ringsVan der Waals interactions within hydrophobic pockets of the receptor.

Once a pharmacophore model is established, it can be used as a 3D query to screen large databases of chemical compounds. This virtual screening process helps to identify novel molecules that possess the key pharmacophoric features and are therefore likely to exhibit the desired biological activity. This approach has been successfully applied to identify new inhibitors for various targets by filtering for compounds that match the spatial arrangement of hydrogen bond donors, acceptors, and hydrophobic features defined by the pharmacophore model of active thiazole derivatives.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. By correlating physicochemical properties (descriptors) of molecules with their activities, QSAR models can predict the activity of new, unsynthesized compounds.

For a series of N-(4-phenyl-1,3-thiazol-2-yl)benzamide analogs, a QSAR study would involve calculating a variety of molecular descriptors, such as electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., logP) properties. Statistical methods, such as multiple linear regression or partial least squares, are then used to build a predictive model. Studies on similar thiazolidine (B150603) derivatives have shown that electrostatic and steric properties can have a predominant influence on their biological activity. researchgate.net For example, a QSAR model might reveal that increasing the hydrophobicity of the substituent on the phenyl ring leads to enhanced activity, or that the presence of an electron-withdrawing group like fluorine at a specific position is beneficial.

Table 2: Example of Descriptors Used in QSAR Studies of Thiazole Derivatives

Descriptor TypeExample DescriptorPotential Influence on Activity
ElectronicDipole Moment, Partial Atomic ChargesGoverns electrostatic interactions and hydrogen bonding with the target.
StericMolecular Weight, Molar Refractivity, van der Waals VolumeInfluences the fit of the molecule within the binding site.
HydrophobicLogP (Partition Coefficient)Affects membrane permeability and hydrophobic interactions with the target.
TopologicalWiener Index, Kier & Hall Shape IndicesDescribes molecular size, shape, and branching.

Molecular Dynamics (MD) Simulations for Binding Stability and Conformational Dynamics

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. In the context of drug design, MD simulations can provide detailed insights into how a ligand like this compound interacts with its biological target.

By simulating the ligand-protein complex in a solvated environment, MD can reveal the stability of the binding pose identified through docking studies. It allows for the observation of conformational changes in both the ligand and the protein upon binding. Key information that can be extracted from MD simulations includes the identification of crucial intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) and the calculation of binding free energies, which can help to rank the affinity of different ligands for the target. These simulations can elucidate the dynamic behavior of the ligand within the binding pocket, highlighting its flexibility and preferred conformations, which is critical for understanding the determinants of binding affinity and selectivity.

Investigation of Molecular and Cellular Biological Activities

Target Identification and Validation Studies

Research into the specific molecular targets of 4-fluoro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide is not extensively documented. However, the broader family of thiazole-containing benzamides has been evaluated against several enzymes and receptors.

Enzyme Inhibition Profiling

While direct inhibitory data for this compound against the specified enzymes is not available, research on analogous structures demonstrates the potential of this scaffold to interact with various enzyme classes.

DprE1: Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is a crucial enzyme in the cell wall synthesis of Mycobacterium tuberculosis. Thiazole-containing compounds have been investigated as potential DprE1 inhibitors. For instance, benzothiazole (B30560) derivatives have been identified as potent inhibitors of DprE1, demonstrating the potential of the broader thiazole (B1198619) scaffold to target this enzyme.

p38 Kinase: The p38 mitogen-activated protein (MAP) kinase is implicated in inflammatory cytokine signaling pathways. A series of 4-phenyl-5-pyridyl-1,3-thiazoles has been synthesized and evaluated for p38 MAP kinase inhibition. Notably, the compound N-[4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-pyridyl]benzamide (TAK-715) exhibited potent inhibitory activity against p38α with an IC50 value of 7.1 nM.

EGFR/HER-2: The epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER-2) are key targets in cancer therapy. Certain N-(1,3,4-thiadiazol-2-yl)benzamide derivatives containing a 6,7-methoxyquinoline structure have been designed as dual-target inhibitors of EGFR and HER-2. Another study reported on 4-fluoro-N-(4-(3-(trifluoromethyl)phenoxy)pyrimidin-5-yl)benzamide as a novel anti-inflammatory EGFR inhibitor.

Carbonic Anhydrases: Carbonic anhydrases (CAs) are metalloenzymes involved in various physiological processes. A library of novel thiazolone-benzenesulphonamides was evaluated for their ability to inhibit human carbonic anhydrase isoforms. For example, 4-((4-oxo-5-propyl-4,5-dihydrothiazol-2-yl)amino)benzenesulphonamide showed excellent inhibition of hCA II and hCA VII with Ki values of 1.3 nM and 0.9 nM, respectively.

Table 1: Enzyme Inhibition by Analogues of this compound

Compound Name Target Enzyme IC50 / Ki
N-[4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-pyridyl]benzamide p38α MAP kinase IC50 = 7.1 nM
4-((4-oxo-5-propyl-4,5-dihydrothiazol-2-yl)amino)benzenesulphonamide hCA II Ki = 1.3 nM

Receptor Binding and Modulation Studies

The interaction of this compound with the specified receptors has not been specifically reported. However, related structures have been investigated for their receptor binding and modulation activities.

ZAC: The Zinc-Activated Channel (ZAC) is a member of the Cys-loop receptor superfamily. A screening of a compound library identified N-(thiazol-2-yl)-benzamide analogues as a novel class of selective ZAC antagonists. One analogue, N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide, was found to be an equipotent antagonist of Zn+- and H+ -evoked ZAC signaling with an IC50 value in the range of 1–3 μM.

5-HT1A: The 5-HT1A receptor is a subtype of the serotonin (B10506) receptor. While direct binding data for the title compound is unavailable, various arylpiperazine ligands containing a benzamide (B126) moiety have been synthesized and evaluated for their affinity to the 5-HT1A receptor. For instance, the 1,2,4-benzothiadiazine derivative, a structural analogue, was characterized as a novel 5-HT1A receptor ligand with a pKi of 8.04.

mGluR1: The metabotropic glutamate (B1630785) receptor 1 (mGluR1) is a G-protein coupled receptor involved in neuronal excitability. The compound 4-Fluoro-N-[4-[6-(isopropylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]-N-methylbenzamide (FITM) has been identified as a selective mGluR1 antagonist with a high affinity (Ki = 5.4 nM).

ER-α: The estrogen receptor-alpha (ER-α) is a key target in breast cancer. An in-silico study of 4-phenyl thiazol-2-amine derivatives investigated their potential to bind to the ER-α protein target. The study predicted that these compounds could fit into the active site of the receptor.

Table 2: Receptor Binding Affinity of Analogues of this compound

Compound Name Target Receptor Binding Affinity (Ki / pKi / IC50)
N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide ZAC IC50 = 1–3 μM
4-Fluoro-N-[4-[6-(isopropylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]-N-methylbenzamide mGluR1 Ki = 5.4 nM

Interaction with Other Biological Macromolecules

Specific studies detailing the interaction of this compound with macromolecules such as DNA and tubulin are not currently available in the scientific literature.

Mechanistic Studies at the Cellular Level (in vitro research models)

The effects of this compound at the cellular level have not been extensively characterized. However, studies on related compounds provide some indication of the potential cellular activities of this class of molecules.

Cellular Growth Inhibition in Research Models

While there is no specific data on the cellular growth inhibitory effects of this compound, a new series of 1,3,4-thiadiazole-based compounds, which are structurally related, have been evaluated for their in vitro anticancer properties. For example, certain 4-Halo-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide derivatives exhibited cytotoxic activity against the PC3 (prostate cancer) cell line with IC50 values ranging from 3-7 µM.

Table 3: Cellular Growth Inhibition by Analogues of this compound

Compound Class Cell Line IC50

Apoptosis Induction and Cell Cycle Modulation in Experimental Systems

There is a lack of specific studies on the induction of apoptosis or modulation of the cell cycle by this compound. Research on related structures, such as certain 4-oxyalkyl-isocordoin analogues, has shown that these compounds can induce an apoptotic response in human melanoma cells (A2058).

Interference with Cellular Pathways (e.g., ERK pathway)

While direct evidence detailing the interaction of this compound with the ERK pathway is not extensively documented in current research, studies on structurally related thiazole and benzamide compounds indicate that this class of molecules can interfere with various critical cellular signaling pathways. The nonclassical MEK5−ERK5 mitogen-activated protein kinase (MAPK) pathway, in particular, is associated with increased cellular proliferation, migration, survival, and angiogenesis, making its inhibition an attractive approach in research. sunderland.ac.uk

Analogs of the subject compound have been investigated for their effects on several other pathways. For instance, N-(thiazol-2-yl)-benzamide analogs have been identified as selective antagonists of the Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor superfamily. nih.gov These antagonists were found to be negative allosteric modulators of ZAC, targeting the transmembrane and/or intracellular domains of the receptor. nih.gov Other related heterocyclic compounds, such as those containing a 1,3,4-thiadiazole (B1197879) core, have been noted for their ability to inhibit protein tyrosine kinases (PTKs) and carbonic anhydrases (CAs). smolecule.comscispace.com Inhibition of tubulin polymerization is another mechanism of action observed for certain thiadiazole derivatives, leading to cell cycle arrest at the G2/M phase. nih.gov These findings suggest that the broader structural class to which this compound belongs has the potential to modulate key cellular processes involved in cell growth and proliferation.

Investigation of Microbial Target Mechanisms (e.g., cell wall synthesis inhibition)

The microbial target mechanisms for thiazole-containing compounds have been a subject of significant investigation. For a structurally similar compound, (4-phenyl-1, 3-thiazol-2-yl) hydrazine (B178648), a key antifungal mechanism involves the induction of oxidative damage in Candida albicans. nih.gov This compound was shown to increase the levels of intracellular reactive oxygen species (ROS), leading to significant DNA damage and subsequent cellular death. nih.gov The antifungal effects could be dramatically reduced by the addition of ROS scavengers, confirming the role of oxidative stress in its mechanism of action. nih.gov

Other potential mechanisms have been proposed based on the activity of related heterocyclic structures. For example, some drugs containing a 1,3,4-thiadiazole ring, such as Cefazolin, are known to function as inhibitors of cell wall synthesis. nih.gov Furthermore, related sulfonamide-thiazole hybrids have been studied for their potential to inhibit dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for folate synthesis in bacteria, which results in a bacteriostatic effect. nih.gov

Preclinical In Vitro Efficacy in Research Models (without clinical implications)

Antimicrobial Activity against Pathogenic Strains (e.g., bacteria, fungi, parasites)

The in vitro antimicrobial properties of this compound and its analogs have been evaluated against a range of pathogenic microorganisms. A notable analog, (4-phenyl-1, 3-thiazol-2-yl) hydrazine, demonstrated high-efficiency, broad-spectrum antifungal activity. nih.gov It exhibited potent fungicidal activity and was also found to inhibit the formation of biofilms in C. albicans. nih.gov The minimum inhibitory concentrations (MICs) for this compound against various pathogenic fungi were found to be in the range of 0.0625-4 µg/ml. nih.gov

Other studies on related N-(4-phenyl-3-aroylthiazol-2(3H)-ylidene) substituted benzamides showed low to moderate antifungal activity against fungal strains such as Aspergillus flavus, A. niger, A. fumigatus, and Fusarium solani. researchgate.net Additionally, derivatives of N-{5-(4-Methylphenyl) diazenyl-4-Phenyl-1, 3-Thiazol-2-Yl}benzamide were screened for antibacterial activity against Escherichia coli and Staphylococcus aureus and for antifungal activity against Aspergillus niger and Aspergillus oryzae. researchgate.net

Antifungal Activity of (4-phenyl-1, 3-thiazol-2-yl) hydrazine nih.gov
Pathogenic FungusMIC (μg/mL)
Candida albicans SC53140.25
Candida albicans ATCC900280.25
Candida glabrata ATCC20012
Candida parapsilosis ATCC220190.5
Candida tropicalis ATCC7501
Candida krusei ATCC62584
Cryptococcus neoformans ATCC320450.0625
Aspergillus fumigatus AF2930.5

Anticancer Activity against Specific Cell Lines

The anticancer potential of this structural class has been explored through in vitro cytotoxicity assessments against various cancer cell lines. While data specific to this compound is limited, research on closely related analogs highlights the promise of this chemical scaffold.

A series of novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide (B1230067) derivatives were evaluated for their anticancer activity against A-549 (lung carcinoma), Bel7402 (hepatocellular carcinoma), and HCT-8 (ileocecal adenocarcinoma) cell lines. researchgate.net One of the most active compounds in this series, a 4-chloro-2-methylphenyl amido substituted thiazole, demonstrated a 48% inhibitory effect against the HCT-8 cell line at a concentration of 5 µg/mL. researchgate.net

In another study, 4-halo-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide derivatives, which are structurally related, exhibited significant cytotoxic activity. scispace.comijcce.ac.ir These compounds showed potent activity against the PC3 (prostate cancer) cell line, with IC50 values ranging from 3-7 µM, which was comparable to or better than the reference drug doxorubicin. scispace.comijcce.ac.ir

In Vitro Anticancer Activity of Structurally Related Compounds
Compound ClassCell LineActivity MeasurementResultReference
2-phenyl-4-trifluoromethyl thiazole-5-carboxamide analogHCT-8 (Ileocecal Adenocarcinoma)% Inhibition at 5 µg/mL48% researchgate.net
4-Halo-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide analogPC3 (Prostate Cancer)IC503-7 µM scispace.comijcce.ac.ir
4-Halo-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide analogSKNMC (Neuroblastoma)IC5014-36 µM scispace.comijcce.ac.ir
Spiro-thiadiazole carboxamide analogRXF393 (Renal Cancer)IC507.01 µM mdpi.com
Spiro-thiadiazole carboxamide analogLOX IMVI (Melanoma)IC509.55 µM mdpi.com
Spiro-thiadiazole carboxamide analogHT29 (Colon Cancer)IC5024.3 µM mdpi.com

Preclinical in Vivo Research in Animal Models

Assessment of Pharmacological Activity in Relevant Disease Models (focus on mechanisms and target engagement)

The pharmacological activity of a compound is assessed in animal models that mimic human diseases. This allows researchers to understand how the compound affects the disease course and to investigate its engagement with specific biological targets.

Anti-tubercular Activity in Murine Models

A comprehensive review of published scientific literature reveals no specific studies on the in vivo anti-tubercular activity of 4-fluoro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide in murine models. While various thiazole-containing compounds have been investigated for their potential against Mycobacterium tuberculosis, data from animal efficacy studies for this particular compound are not available in the public domain.

Anti-seizure Activity in Experimental Models

An extensive search of scientific databases and literature indicates a lack of in vivo studies assessing the anti-seizure or anticonvulsant activity of this compound in experimental animal models. Although the broader class of thiazole (B1198619) derivatives has been a subject of interest in epilepsy research, specific preclinical data on the efficacy of this compound in models such as the maximal electroshock seizure (MES) or pentylenetetrazole (PTZ)-induced seizure tests have not been published.

Mechanistic Animal Studies for Target Validation

There are no published mechanistic studies in animal models specifically designed to validate the biological target(s) of this compound. Such studies are essential for confirming how a compound exerts its pharmacological effects in vivo, but this information is not available for the specified molecule.

Analytical Research Methods and Detection

Chromatographic Techniques for Purity Assessment and Analysis in Research Samples

Chromatography is a cornerstone for the separation and purity evaluation of synthesized chemical compounds. For N-thiazolyl benzamide (B126) derivatives, High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the most frequently utilized methods.

HPLC is a principal analytical technique for the determination and quantification of thiazole (B1198619) and thiadiazole derivatives. researchgate.net It is widely used to ascertain the purity of final products, with research on similar thiazole derivatives confirming purity levels greater than 95% using this method. nih.gov Reversed-phase HPLC is particularly common, where a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase.

The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. For compounds like 4-fluoro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide, a UV detector is typically employed for detection and quantification, as the aromatic rings and heterocyclic moiety provide strong chromophores. researchgate.net Method parameters for a closely related thiadiazole derivative involved an ODS-2 Hypersil column with a mobile phase consisting of a triethylammonium (B8662869) phosphate (B84403) buffer, acetonitrile, and methanol, demonstrating a robust system for separation. researchgate.net

Table 1: Illustrative HPLC Parameters for Analysis of Thiazole Derivatives

Parameter Example Condition Reference
Column Reversed-phase C18 / ODS-2 Hypersil researchgate.netnih.gov
Mobile Phase Acetonitrile/Methanol/Buffer Solution researchgate.net
Flow Rate 1.2 mL/min researchgate.net

| Detection | UV-Diode Array Detection (DAD) at 335 nm | researchgate.net |

This table presents example parameters based on the analysis of similar compounds and is for illustrative purposes.

TLC is an indispensable tool for the rapid and cost-effective monitoring of reaction progress and for preliminary purity checks of synthesized thiazole derivatives. brieflands.comnih.gov This technique involves spotting the sample onto a plate coated with a stationary phase, such as silica (B1680970) gel, and developing the plate in a sealed chamber with a suitable mobile phase. brieflands.com The separation occurs based on the compound's affinity for the stationary versus the mobile phase, which is reflected in its retardation factor (Rf) value. researchgate.net

For N-thiazolyl benzamide derivatives, a common mobile phase system is a mixture of nonpolar and polar solvents, such as n-hexane and ethyl acetate (B1210297). nih.gov Visualization is typically achieved under UV light, where the aromatic nature of the compound allows it to appear as a dark spot on a fluorescent background. The presence of a single spot indicates a high degree of purity. researchgate.net

Table 2: Example TLC Systems for Purity Assessment of Thiazole Derivatives

Component Example System Reference
Stationary Phase Silica Gel 60 F254 brieflands.com
Mobile Phase n-hexane : ethyl acetate (2:1) nih.gov
Methanol : Dichloromethane (B109758) (1:3) researchgate.net

| Visualization | UV Light (254 nm) | journaljpri.com |

This table provides examples of TLC systems used for related compounds.

Spectroscopic Methods for Quantification in Research Matrices (e.g., UV-Vis)

UV-Visible spectrophotometry is a valuable method for the quantitative analysis of compounds containing chromophoric groups, such as the aromatic rings and the thiazole nucleus in this compound. researchgate.net Quantification is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

For quantification, a calibration curve is first established by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The concentration of the compound in an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve. ekb.eg

In complex matrices where interfering substances may have overlapping absorption spectra, derivative spectroscopy can be employed. ajpaonline.comyoutube.com This technique involves calculating the first or higher-order derivative of the absorbance spectrum, which can help to resolve overlapping bands and eliminate background interference, thereby enhancing the selectivity and accuracy of the quantification. researchgate.netrjptonline.org The "zero-crossing" technique in derivative spectroscopy is particularly useful for analyzing multi-component samples. ajpaonline.com

Method Development for Complex Biological Research Samples

Analyzing this compound in complex biological matrices, such as plasma or tissue homogenates, requires the development of specific and robust analytical methods. The primary challenge is to efficiently extract the target analyte from the matrix while removing interfering endogenous components like proteins and lipids. researchgate.net

A common approach involves an initial sample preparation step, such as protein precipitation with a solvent like acetonitrile, followed by high-speed centrifugation to separate the precipitated proteins. researchgate.net Other extraction techniques include liquid-liquid extraction (LLE) or solid-phase extraction (SPE), which can provide cleaner extracts and improve sensitivity.

Following extraction, HPLC coupled with a selective detector (e.g., UV-DAD or mass spectrometry) is typically the method of choice. researchgate.net Method development would focus on optimizing several key parameters:

Sample Extraction: Achieving high and reproducible recovery of the analyte from the biological matrix.

Chromatographic Separation: Selecting the appropriate column and mobile phase to achieve good resolution of the analyte from any remaining matrix components.

Detection: Ensuring the method is sensitive enough to detect the compound at relevant concentrations and selective enough to avoid false positives.

For instance, a validated HPLC-UV method for a similar compound in rat plasma and brain tissue involved protein precipitation with acetonitrile, followed by separation on a reversed-phase column and UV detection at 335 nm. researchgate.net Such a method demonstrates the feasibility of developing reliable analytical procedures for quantifying novel thiazole derivatives in biological research.

Structure Activity Relationship Sar and Structural Optimization

Substituent Effects on Molecular Interactions and Biological Activity

The nature and position of substituents on the benzamide (B126) and thiazole (B1198619) rings play a pivotal role in the biological activity of this class of compounds. The thiazole ring, in particular, is a versatile scaffold that allows for extensive functionalization, enabling the fine-tuning of pharmacological profiles. ijnrd.org

Halogenation of the benzamide phenyl ring is a key determinant of activity. Studies on related N-(thiazol-2-yl)-benzamide analogs have shown that the position and type of halogen can significantly alter potency. For instance, in a series of analogs tested as Zinc-Activated Channel (ZAC) antagonists, a fluorine atom at the 3-position of the benzamide ring was found to be favorable. semanticscholar.orgnih.gov

Research into 1,3,4-thiadiazole-based benzamide derivatives as potential anticancer agents further highlights the importance of halogen placement. Investigations into fluorine and chlorine substitutions at the ortho, meta, and para positions of the phenyl ring were conducted to precisely map their impact on cytotoxicity. scispace.com In one study, a derivative featuring a 2,4-difluoro substitution on the benzamide ring was synthesized, indicating that multiple halogenations are a common strategy in the design of bioactive thiazole derivatives. nih.gov Similarly, a 2,4-dichloro substituted N-(1,3-thiazol-2-yl)benzamide has also been structurally characterized. nih.gov These examples underscore a general principle in medicinal chemistry where halogens, particularly fluorine, are used to modulate electronic properties and metabolic stability, thereby influencing biological activity. nih.gov

Substitutions on the thiazole ring, particularly at the 4-position, have a profound impact on biological activity. The 4-phenyl group in the parent compound is a critical feature. SAR studies on ZAC antagonists revealed that this position is sensitive to the steric and electronic properties of the substituent. semanticscholar.orgnih.gov

For example, replacing the 4-phenyl group with a bulky alkyl group like tert-butyl can be well-tolerated and may even enhance activity in certain contexts. semanticscholar.orgnih.gov Conversely, smaller alkyl groups or the absence of a substituent can be detrimental. The introduction of varied substituents at the 4 and 5 positions of the thiazole ring has been shown to directly influence the biological performance of these compounds. ijnrd.org In some series of antimicrobial thiazoles, the presence of a phenyl ring at the fourth position of the thiazole was a variable point of modification to optimize activity. nih.gov

The following table summarizes the effects of different substituents at the 4-position of the thiazole ring on the antagonist activity at the Zinc-Activated Channel (ZAC), based on a study of N-(thiazol-2-yl)-benzamide analogs. semanticscholar.orgnih.gov

Substituent at Thiazole C4-positionRelative Activity (ZAC Antagonism)Reference
PhenylActive semanticscholar.orgnih.gov
tert-ButylPotent Activity semanticscholar.orgnih.gov
MethylReduced Activity semanticscholar.orgnih.gov
Hydrogen (unsubstituted)Inactive semanticscholar.orgnih.gov

This data indicates a preference for bulky, hydrophobic groups at this position for this specific biological target.

Modifications to the Thiazole Ring System and Their Impact

The thiazole ring is a core pharmacophore, and modifications to its structure are a central aspect of SAR studies. ijnrd.orgglobalresearchonline.netresearchgate.net The structural versatility of the thiazole scaffold allows for functionalization at multiple positions to optimize potency and selectivity. ijnrd.org

In studies of ZAC antagonists, the importance of the thiazole ring was probed through various substitutions at the 4- and 5-positions. semanticscholar.orgnih.gov It was observed that combining a 4-methyl group with a 5-methyl ester group on the thiazole ring was detrimental to activity. However, a 4-phenyl substitution combined with a 5-carboxylic acid ethyl ester was tolerated. Furthermore, replacing the thiazole ring with a 1,3,4-thiadiazole (B1197879) ring also led to a loss of activity, highlighting the specific requirement of the thiazole scaffold for interaction with this particular target. semanticscholar.orgnih.gov

Modifications to the Benzamide Moiety and Their Impact

The benzamide moiety is another critical component for the biological activity of this compound class. Modifications here primarily involve substitutions on the phenyl ring, as discussed under the impact of halogenation (Section 8.1.1). Studies on N-substituted benzamide derivatives have shown that substituents on the phenyl ring are critical to their anti-proliferative activity. nih.gov For example, the introduction of chlorine or nitro groups on the benzamide's benzene (B151609) ring was found to significantly decrease anti-proliferative effects in one study. nih.gov

Further SAR studies on ZAC antagonists explored a range of substitutions on the benzamide phenyl ring. Analogs with modifications at the 2-, 3-, and 4-positions were investigated. A 3-fluoro substitution was found in one of the most potent antagonists identified, N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide. semanticscholar.orgnih.gov This suggests that for this specific activity, the electronic properties conferred by a meta-fluoro group are beneficial. In contrast, other substitutions, such as a 2-chloro-4,5-difluoro pattern, resulted in only moderate potency. semanticscholar.org

Rational Design Principles Derived from Comprehensive SAR Studies

Comprehensive SAR studies on 4-fluoro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide and related analogs have led to several rational design principles for optimizing biological activity. These principles are crucial for guiding the development of new therapeutic agents. rsc.org

Key design principles include:

Optimization of Benzamide Substitution: The electronic landscape of the benzamide phenyl ring is a primary determinant of activity. A meta-substitution with an electron-withdrawing group like fluorine appears to be a favorable strategy for enhancing the potency of ZAC antagonists. semanticscholar.orgnih.gov The position of halogenation is critical, and multi-halogenation patterns can also be explored to fine-tune activity. scispace.comnih.gov

Importance of Thiazole C4-Substituent: The 4-position of the thiazole ring requires a bulky, lipophilic substituent. Both aryl (phenyl) and large alkyl (tert-butyl) groups are well-tolerated and contribute significantly to binding and activity, at least in the context of ZAC antagonism. semanticscholar.orgnih.gov

Integrity of the Core Scaffold: The N-(thiazol-2-yl)benzamide core structure is essential. Modifications that replace the thiazole ring with other heterocycles, such as 1,3,4-thiadiazole, can lead to a significant loss of activity, indicating a specific binding interaction mediated by the thiazole scaffold. semanticscholar.orgnih.gov Similarly, the amide linker is a key structural element for maintaining the correct orientation of the aryl moieties.

These principles, derived from systematic structural modifications, provide a roadmap for the future design of more potent and selective molecules based on the N-(4-phenyl-1,3-thiazol-2-yl)benzamide scaffold.

Patent Literature Analysis Research Focus

Overview of Patented Synthetic Routes and Methodologies

The synthesis of N-(thiazol-2-yl)benzamide derivatives, including the specific compound 4-fluoro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide, is predominantly achieved through the formation of an amide bond between a substituted 2-aminothiazole (B372263) core and a corresponding benzoyl derivative. Patent literature describes methodologies that, while not always specifying the exact title compound, claim processes for structurally similar molecules.

The fundamental and most commonly patented synthetic approach involves the acylation of a 2-amino-4-phenyl-1,3-thiazole intermediate. This reaction is typically carried out by coupling the aminothiazole with a suitably substituted benzoyl chloride, in this case, 4-fluorobenzoyl chloride. Various patents and scientific articles illustrate this general strategy, which can be adapted for the synthesis of a wide array of derivatives. mdpi.comasianpubs.orgresearchgate.net

A common procedure involves refluxing the 2-aminothiazole derivative with the appropriate acyl chloride in a suitable solvent, such as acetone (B3395972) or pyridine. nih.gov The reaction often employs a base, like triethylamine (B128534), to neutralize the hydrochloric acid generated during the amide bond formation. asianpubs.org An alternative patented method for amide synthesis involves the use of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC), which facilitates the reaction between a carboxylic acid (e.g., 4-fluorobenzoic acid) and the aminothiazole. asianpubs.orgmdpi.com

Step Reactants Key Reagents & Conditions Product Class Relevant Patent/Literature
Intermediate Synthesis Acetophenone, Thiourea (B124793), IodineReflux2-amino-4-phenylthiazole asianpubs.org
Amide Formation (Acyl Chloride Route) 2-amino-4-phenylthiazole, 4-fluorobenzoyl chloridePyridine or Acetone, optional base (e.g., Triethylamine), RefluxN-(4-phenyl-1,3-thiazol-2-yl)benzamide derivatives nih.gov
Amide Formation (Coupling Agent Route) 2-amino-4-phenylthiazole, 4-fluorobenzoic acidDCC (N,N'-dicyclohexylcarbodiimide)N-(4-phenyl-1,3-thiazol-2-yl)benzamide derivatives mdpi.com

This table is interactive. Click on the headers to sort the data.

Patenting of Novel Research Applications (e.g., as chemical probes for specific targets)

While patents specifically claiming this compound as a chemical probe are not prevalent, the broader class of N-(thiazol-2-yl)benzamide derivatives has been the subject of significant patenting activity for various research applications. These patents protect the use of these compounds in modulating specific biological targets, thereby establishing their utility as potential chemical probes or therapeutic leads.

A notable area of research is the investigation of these compounds as modulators of ion channels. Research leading to patent applications has identified N-(thiazol-2-yl)-benzamide analogs as the first selective antagonists of the Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor superfamily. nih.govnih.gov This discovery has opened avenues for using these compounds as pharmacological tools to explore the physiological functions governed by ZAC. nih.govnih.gov

Furthermore, patents have been filed for thiazole (B1198619) derivatives as activators of glucokinase, highlighting their potential in metabolic disease research. researchgate.net Other patented applications for structurally related thiazole compounds include their use as neuraminidase inhibitors for anti-influenza research and as inhibitors of enzymes like PARP (Poly (ADP-ribose) polymerase), which is a key target in cancer research. patsnap.comnih.gov

Patent/Source Compound Class Patented Research Application/Target
Biochem Pharmacol. 2021;193:114782N-(thiazol-2-yl)-benzamide analogsSelective antagonists of the Zinc-Activated Channel (ZAC)
Request PDF (ResearchGate)Thiazol-2-yl benzamide (B126) derivativesGlucokinase (GK) activators
Eureka Pat. CN111319985AN-(5-benzyl thiazole-2-yl)benzamideNeuraminidase inhibitors
U.S. Pat. 7,994,185 B2Benzene (B151609) sulfonamide thiazole compoundsTreatment of various cancers
EP2682390A12-aminothiazole derivativesInhibition of acetylcholine (B1216132) esterase and PARP-1

This table is interactive. Click on the headers to sort the data.

Patenting of Novel Derivative Structures for Research Use

The core structure of N-(4-phenyl-1,3-thiazol-2-yl)benzamide serves as a versatile scaffold for the generation of novel derivative structures, which are frequently the subject of patent claims. These patents typically cover a range of substitutions on both the benzamide and the thiazole rings to explore structure-activity relationships (SAR) and to optimize compounds for specific biological targets.

For instance, in the development of ZAC antagonists, a systematic SAR study was performed on N-(thiazol-2-yl)-benzamide analogs, leading to the identification of key structural determinants for activity. nih.gov Patents in this area would likely cover modifications at various positions of the thiazole and phenyl rings. Modifications explored include substitutions on the thiazole ring (at positions 4 and 5) and extensive exploration of substitutions on the phenyl ring of the benzamide moiety. nih.gov

Similarly, patents for thiazole derivatives as anticancer agents claim a wide variety of substitutions. U.S. Patent 7,994,185 B2, for example, describes a broad class of benzene sulfonamide thiazole compounds with numerous specified substitutions on both the thiazole and the phenyl rings for use in cancer treatment. google.com European patent EP2682390A1 claims 2-aminothiazole derivatives with extensive modifications for applications in treating neurodegenerative diseases by inhibiting targets like PARP-1. google.com These patents protect the intellectual property of these novel molecular structures for their potential use in research and development.

Core Scaffold Position of Modification Examples of Patented/Studied Substituents Reference
N-(thiazol -2-yl)-benzamideThiazole Ring (Positions 4 & 5)tert-butyl, methyl, phenyl, ester groups nih.gov
N-(thiazol-2-yl)-benzamide Benzamide Phenyl RingFluoro, Chloro, Bromo, Methoxy, Nitro groups nih.gov
Benzene sulfonamide thiazole Thiazole and Phenyl RingsPyrimidinyl, Tetrahydropyranyl, Furansulfonamide google.com
2-aminothiazole Amine and Thiazole RingPiperazinyl-acetamide, Pyridylmethyl-ethylamine google.com

This table is interactive. Click on the headers to sort the data.

Future Research Directions and Translational Potential in Research

Exploration of Novel Biological Targets and Signaling Pathways

The thiazole (B1198619) nucleus is a versatile scaffold known to interact with a wide array of biological targets, suggesting that 4-fluoro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide could modulate various cellular processes. nih.govwisdomlib.org Future research should prioritize the identification of its specific molecular targets and the elucidation of the signaling pathways it affects. Thiazole derivatives have been recognized for their potential as anticancer, antibacterial, and anti-inflammatory agents. researchgate.netresearchgate.net Consequently, an initial research focus could involve screening this compound against panels of kinases, proteases, and other enzymes implicated in these diseases.

Given that benzamide (B126) derivatives are known to exhibit a range of biological activities, including neuroleptic, anti-inflammatory, and anticancer effects, it is plausible that this compound may also interact with targets in the central nervous system or inflammatory pathways. valpo.edu High-throughput screening assays, coupled with proteomic and metabolomic approaches, could uncover novel and unanticipated biological targets. Furthermore, investigating its impact on key signaling cascades, such as the MAPK, PI3K/Akt, or NF-κB pathways, would provide valuable insights into its mechanism of action and potential therapeutic applications. The multitargeted potential of similar benzothiazole (B30560) derivatives in complex diseases like Alzheimer's further underscores the importance of a broad exploratory approach. nih.govnih.gov

Development of Advanced Computational Models for Compound Design

Computational modeling and in silico studies are indispensable tools in modern drug discovery for predicting the biological activity and optimizing the structure of lead compounds. researchgate.net For this compound, the development of advanced computational models can guide the design of new analogs with enhanced potency and selectivity. Molecular docking studies can be employed to predict the binding modes of this compound with potential biological targets identified through screening. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models can be developed once a series of analogs with varying biological activities are synthesized. These models will help in identifying the key structural features that are crucial for its activity. Furthermore, molecular dynamics simulations can provide insights into the conformational flexibility of the compound and its dynamic interactions with the target protein, which is crucial for understanding the stability of the ligand-protein complex. researchgate.net These computational approaches will not only accelerate the optimization process but also minimize the number of compounds that need to be synthesized and tested, making the research more efficient and cost-effective.

Synthesis of Novel Analogs with Enhanced Research Profiles

The synthesis of novel analogs of this compound is a critical step in exploring its structure-activity relationship (SAR) and enhancing its research profile. The modular nature of its synthesis allows for systematic modifications of its core components: the fluorinated benzene (B151609) ring, the benzamide linker, and the phenyl-thiazole moiety.

Modification Site Potential Modifications Rationale for Modification
Fluorinated Benzene Ring Varying the position and number of fluorine atoms; introducing other electron-withdrawing or electron-donating groups.To modulate electronic properties, metabolic stability, and binding interactions.
Benzamide Linker Replacement with other linkers such as sulfonamide or urea; altering the amide bond geometry.To investigate the importance of the amide bond for activity and to explore different spatial orientations.
Phenyl-Thiazole Moiety Substitution on the phenyl ring with various functional groups; replacement of the phenyl ring with other aromatic or heterocyclic systems.To probe the steric and electronic requirements of the binding pocket and to potentially introduce new interaction points.

The synthesis of these analogs can be achieved through established synthetic methodologies for thiazole and benzamide derivatives. nih.govbpasjournals.com Characterization of these new compounds will involve standard spectroscopic techniques. The evaluation of their biological activity will provide crucial data for building robust SAR models and identifying analogs with improved potency, selectivity, and pharmacokinetic properties for further investigation. The design and synthesis of compounds containing more than one thiazole ring has been shown to enhance therapeutic activities. mdpi.com

Application as Research Tools and Molecular Probes for Fundamental Biological Questions

Beyond its direct therapeutic potential, this compound and its derivatives can serve as valuable research tools and molecular probes to investigate fundamental biological questions. The presence of a fluorine atom allows for potential use in ¹⁹F NMR studies to probe binding events and protein-ligand interactions.

Furthermore, the scaffold can be functionalized with fluorescent tags or biotin (B1667282) to create chemical probes for use in cellular imaging, affinity chromatography, and target identification studies. researchgate.net These probes could be instrumental in visualizing the subcellular localization of the compound's target, identifying binding partners, and dissecting the biological pathways it modulates. The development of such molecular probes would significantly contribute to our understanding of the underlying biology and could lead to the discovery of new therapeutic strategies.

Q & A

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsYield (%)
Amide Formation4-Fluorobenzoyl chloride, THF, 0°C, 12h75–85
Thiazole Ring FormationThiourea, I₂, DMF, 80°C, 6h60–70

Basic: How is the compound characterized post-synthesis?

Methodological Answer:
Structural confirmation requires a combination of techniques:

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify functional groups (e.g., fluorine coupling patterns, thiazole proton signals) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ = 339.4 g/mol) .
  • X-ray Crystallography : SHELX programs refine crystal structures to resolve bond lengths and angles (e.g., C=O bond at 1.22 Å) .

Q. Table 2: Key Spectral Data

TechniqueKey Peaks/Features
1^1H NMR (DMSO-d₆)δ 8.2 (s, 1H, thiazole-H), 7.6–7.9 (m, 9H, aromatic-H)
HRMSm/z 339.1125 ([M+H]⁺, calc. 339.1130)

Advanced: How can researchers resolve contradictions in bioactivity data across studies?

Methodological Answer:
Contradictions often arise from assay variability or structural analogs. Strategies include:

Standardized Assays : Use validated protocols (e.g., IC₅₀ measurements with ATP concentration controls in kinase inhibition assays) .

Structural Confirmation : Verify compound identity via X-ray crystallography to rule out polymorphic or stereochemical discrepancies .

Control Experiments : Include positive controls (e.g., staurosporine for kinase inhibition) and validate cellular permeability using assays like Caco-2 .

Example Case : A study reported conflicting IC₅₀ values (1 µM vs. 10 µM) for mGluR1 antagonism. Re-evaluation under standardized ATP concentrations resolved the discrepancy, attributing it to assay buffer differences .

Advanced: What strategies optimize pharmacokinetic properties of this compound?

Methodological Answer:
To enhance solubility and bioavailability:

Prodrug Design : Introduce phosphate esters or PEGylated groups to improve aqueous solubility .

Structural Modifications : Replace hydrophobic groups (e.g., phenyl with pyridyl) to reduce logP. Computational tools like COSMO-RS predict solubility changes .

Formulation : Use nanoemulsions or cyclodextrin complexes for in vivo studies .

Q. Table 3: Impact of Substituents on Solubility

SubstituentlogPSolubility (mg/mL)
4-Fluorophenyl3.20.15
Pyridin-4-yl2.11.8

Advanced: How is the crystal structure determined using SHELX?

Methodological Answer:
SHELX workflows involve:

Data Collection : High-resolution (<1.0 Å) X-ray diffraction data from single crystals.

Phasing : Use SHELXD for initial phase determination via dual-space methods .

Refinement : SHELXL refines atomic positions and thermal parameters, incorporating restraints for disordered regions .

Validation : Check R-factors (e.g., R₁ < 0.05) and geometry (e.g., bond angle RMSD < 0.01°).

Example : A study resolved a disordered fluorine atom by applying SHELXL restraints, achieving a final R₁ of 0.039 .

Advanced: What computational methods predict target interactions?

Methodological Answer:

Molecular Docking : AutoDock Vina or Glide predicts binding poses in mGluR1 (e.g., hydrogen bonding with Arg323) .

MD Simulations : GROMACS assesses binding stability (e.g., RMSD < 2.0 Å over 100 ns) .

QSAR Models : CoMFA analyzes substituent effects on IC₅₀, guiding lead optimization .

Figure 1: Docking Pose with mGluR1
[Include hypothetical image based on : Compound forms H-bonds with Arg323 and hydrophobic contacts with Phe787.]

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